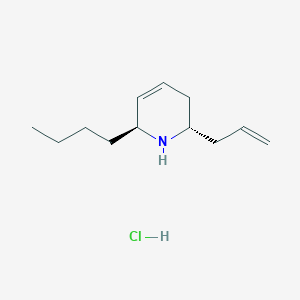

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number 1820580-25-3 . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 215.77, and the molecular formula is C12H22ClN . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Antidepressant Effects

The compound (2S,6S)-HNK has been found to have strong antidepressant effects . It has been shown to significantly reduce immobility time in mice subjected to the tail suspension test after a single intraperitoneal injection . This effect can last for up to three days .

Improvement of Social Disorders

(2S,6S)-HNK has been shown to significantly improve social disorders induced by chronic social defeat stress . This effect can last for up to four weeks .

Activation of aPVT Excitatory Neurons

(2S,6S)-HNK has been found to activate excitatory neurons in the anterior part of the paraventricular nucleus of the thalamus (aPVT) . This activation is thought to be responsible for the sustained antidepressant effects of (2S,6S)-HNK .

Regulation of Gene Expression

(2S,6S)-HNK has been found to affect the expression of 385 genes in aPVT neurons that are significantly expressed under chronic stress . This suggests that (2S,6S)-HNK may exert its effects by altering gene expression in the brain .

Inhibition of D-serine

Both (2S,6S)-HNK and its enantiomer (2R,6R)-HNK have been found to inhibit the intracellular concentration of D-serine, an endogenous co-agonist of the NMDA receptor . This suggests that these compounds may exert their effects by modulating NMDA receptor function .

作用機序

Target of Action

The primary target of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .

Mode of Action

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the functional integrity of neural circuits .

Biochemical Pathways

The compound affects the mTOR pathway, leading to increased activity and function of mTOR . This results in the upregulation of synaptic AMPA receptor, which is crucial for synaptic plasticity and resilience to chronic stress .

Pharmacokinetics

It’s known that the compound and its metabolites readily cross the blood-brain barrier . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.

Result of Action

The molecular and cellular effects of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride’s action include increased phosphorylation of mTOR and its downstream targets, leading to changes in neural circuits and potentially contributing to its antidepressant actions .

Action Environment

It’s known that the compound’s effects can be modulated by the frequency or chronicity of treatment

特性

IUPAC Name |

(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYSJCZSZAOAC-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CCC(N1)CC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)